molecular formula C9H12O3 B2656954 Methyl 5-isopropylfuran-2-carboxylate CAS No. 38071-66-8

Methyl 5-isopropylfuran-2-carboxylate

Cat. No.: B2656954
CAS No.: 38071-66-8
M. Wt: 168.192
InChI Key: ZWAVSQBEMICJOQ-UHFFFAOYSA-N
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Description

Methyl 5-isopropylfuran-2-carboxylate is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-isopropylfuran-2-carboxylate typically involves the esterification of 5-isopropylfuran-2-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of efficient catalysts and optimized reaction parameters ensures the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-isopropylfuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: 5-isopropylfuran-2-methanol.

    Substitution: Various halogenated or nitrated furan derivatives.

Scientific Research Applications

Methyl 5-isopropylfuran-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential use in drug development, particularly in designing novel therapeutic agents.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of methyl 5-isopropylfuran-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring’s aromatic nature allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl furan-2-carboxylate: Lacks the isopropyl group, leading to different chemical and biological properties.

    Ethyl 5-isopropylfuran-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.

    5-isopropylfuran-2-carboxylic acid: The carboxylic acid form of the compound.

Uniqueness

Methyl 5-isopropylfuran-2-carboxylate is unique due to the presence of both the isopropyl group and the methyl ester, which confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for versatile applications in various fields.

Properties

IUPAC Name

methyl 5-propan-2-ylfuran-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-6(2)7-4-5-8(12-7)9(10)11-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWAVSQBEMICJOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(O1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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